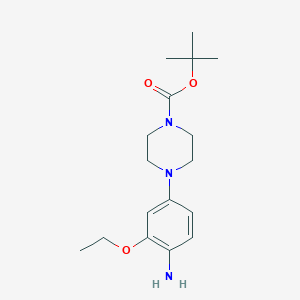![molecular formula C12H8N2O B13948608 Benzo[c]-1,5-naphthyridine, 5-oxide CAS No. 61564-11-2](/img/structure/B13948608.png)
Benzo[c]-1,5-naphthyridine, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c]-1,5-naphthyridine, 5-oxide is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]-1,5-naphthyridine, 5-oxide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-aminopyridine with suitable aldehydes or ketones can lead to the formation of the naphthyridine core, which is then oxidized to introduce the oxide group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization and oxidation steps, making the process more viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[c]-1,5-naphthyridine, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxide group to other functional groups, such as hydroxyl or amine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroxylated or aminated products .
Applications De Recherche Scientifique
Benzo[c]-1,5-naphthyridine, 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mécanisme D'action
The mechanism by which Benzo[c]-1,5-naphthyridine, 5-oxide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential and hypoxia inhibition properties.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer effects.
Phenazines: Exhibit a wide range of biological activities, such as antimicrobial and antitumor properties.
Uniqueness
Benzo[c]-1,5-naphthyridine, 5-oxide stands out due to its unique fused ring structure and the presence of the oxide group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61564-11-2 |
|---|---|
Formule moléculaire |
C12H8N2O |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
5-oxidobenzo[c][1,5]naphthyridin-5-ium |
InChI |
InChI=1S/C12H8N2O/c15-14-8-9-4-1-2-5-10(9)12-11(14)6-3-7-13-12/h1-8H |
Clé InChI |
SZINGAHZKIRHLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=[N+](C3=C2N=CC=C3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)



